(6-Aminopyridin-2-yl)methanol
Overview
Description
(6-Aminopyridin-2-yl)methanol: is an organic compound with the chemical formula C6H8N2O. It is a derivative of pyridine, featuring an amino group at the 6-position and a hydroxymethyl group at the 2-position.
Mechanism of Action
Target of Action
A related compound, 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s worth noting that aminopyridines, in general, are known to interact with their targets by binding to specific sites, thereby modulating the activity of the target proteins .
Biochemical Pathways
Related pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Result of Action
Related compounds have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 6-Nitropyridin-2-ylmethanol: One common method involves the reduction of 6-nitropyridin-2-ylmethanol using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination of 6-Chloropyridin-2-ylmethanol: Another method involves the nucleophilic substitution of 6-chloropyridin-2-ylmethanol with ammonia or an amine source.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: SOCl2, PBr3, NH3
Major Products Formed:
Oxidation: Pyridine carboxylic acids, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated pyridines, amines
Scientific Research Applications
Chemistry: (6-Aminopyridin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Medicine: Its derivatives have shown promise in the treatment of diseases such as cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
2-Aminopyridine: Similar structure but lacks the hydroxymethyl group.
6-Chloropyridin-2-ylmethanol: Similar structure but with a chlorine atom instead of an amino group.
2-Hydroxymethylpyridine: Similar structure but lacks the amino group.
Uniqueness: (6-Aminopyridin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(6-aminopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMPMXTWKROXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457846 | |
Record name | (6-aminopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79651-64-2 | |
Record name | (6-aminopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-2-PYRIDINEMETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.